2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid
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Overview
Description
2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H5F4NO2S and its molecular weight is 291.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Detection of Aluminium(III)
One application of compounds similar to 2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid is in the detection of Aluminium(III). A study demonstrated the use of phenyl-2-thiazoline fluorophores, which share structural similarities, in selectively detecting Al3+ ions. These compounds have shown potential in studying intracellular Al3+ and exhibit significant changes in UV-visible absorbance upon coordination with Al3+ (Lambert et al., 2000).
Regiochemical Functionalization
The compound's structure facilitates regiochemical functionalization, allowing for the introduction of additional functional groups at unoccupied positions. This property makes it a valuable building block in synthesizing various organic molecules, especially for potential therapeutic or pesticidal applications (Schlosser, 2005).
Synthesis of Thiazole Compounds
Its related compounds are used in synthesizing various thiazole derivatives. These synthesized thiazoles have been investigated for their anti-bacterial properties, indicating their potential application in developing new antibacterial agents (Fong et al., 2004).
Development of Biological Probes and Medicinal Agents
Derivatives of this compound have been explored for biological applications, including the development of probes and potential medicinal agents. For instance, certain thiazole compounds containing structures similar to this compound have shown fungicidal activities, suggesting their use in agriculture or medicine (Qiu Li-ga, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of this compound is the Peroxisome proliferator-activated receptor delta (PPARδ) . PPARδ is a nuclear receptor that binds peroxisome proliferators such as hypolipidemic drugs and fatty acids .
Mode of Action
It is known to interact with its target, pparδ, and cause changes in the receptor’s activity . This interaction may result in changes to the transcription of certain genes, leading to alterations in cellular processes.
Biochemical Pathways
Pparδ, the target of this compound, is known to play a role in lipid metabolism, inflammation, and cell proliferation . Therefore, it is likely that this compound affects these pathways.
Pharmacokinetics
The compound’s interaction with pparδ suggests that it may be absorbed and distributed to tissues where this receptor is present
Result of Action
Given its interaction with pparδ, it is likely that it affects processes such as lipid metabolism, inflammation, and cell proliferation .
Properties
IUPAC Name |
2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F4NO2S/c12-7-3-5(1-2-6(7)11(13,14)15)9-16-8(4-19-9)10(17)18/h1-4H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAGSVOVHQPALY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC(=CS2)C(=O)O)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F4NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601172795 |
Source
|
Record name | 2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-thiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601172795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937602-43-2 |
Source
|
Record name | 2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-thiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937602-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-thiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601172795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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